2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of imines and phenols It is characterized by the presence of a nitro group and methoxy groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
4-Nitrophenol: Shares the nitro group but lacks the imine and methoxy functionalities.
Uniqueness
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C15H14N2O5/c1-21-14-6-3-11(8-15(14)22-2)16-9-10-7-12(17(19)20)4-5-13(10)18/h3-9,18H,1-2H3 |
InChI Key |
OUYHLFIDNQNDIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.